![molecular formula C6H8N2 B569208 1-Cyclopropyl-1H-pyrazole CAS No. 1151814-36-6](/img/structure/B569208.png)
1-Cyclopropyl-1H-pyrazole
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Overview
Description
1-Cyclopropyl-1H-pyrazole is a chemical compound with the molecular formula C6H8N2 . It is a colorless to yellow sticky oil to semi-solid or liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms. The molecular weight of this compound is 108.14 g/mol . The InChI code for this compound is 1S/C6H8N2/c1-4-7-8 (5-1)6-2-3-6/h1,4-6H,2-3H2
.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 108.14 g/mol . It is a colorless to yellow sticky oil to semi-solid or liquid . The exact mass of this compound is 108.068748264 g/mol, and it has a topological polar surface area of 17.8 Ų .
Scientific Research Applications
Synthetic Routes and Chemical Properties : Baumstark et al. (2013) discussed the development of synthetic routes to pentasubstituted 2H-pyrazoles, which serve as key starting materials for the synthesis of highly substituted pyrazolines. These compounds, upon thermolysis, facilitate the synthesis of hexasubstituted cyclopropanes, showcasing the versatility of the pyrazole scaffold in generating structurally complex molecules with potential biological activities Baumstark, Vásquez, Mctush-Camp, 2013.
Biological Applications : The pyrazole moiety, including structures like 1-Cyclopropyl-1H-pyrazole, is recognized as a pharmacophore due to its presence in many biologically active compounds. These derivatives exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects, making them valuable templates for both combinatorial and medicinal chemistry. The recent success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal chemistry, emphasizing their role in the development of new therapeutic agents Dar, Shamsuzzaman, 2015.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to possess a wide range of pharmacological activities, indicating that they likely interact with multiple targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
They also exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities , indicating that they likely affect a variety of biochemical pathways.
Result of Action
Given the wide range of activities exhibited by pyrazole derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes.
properties
IUPAC Name |
1-cyclopropylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-4-7-8(5-1)6-2-3-6/h1,4-6H,2-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLZMOUAZWHRFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680238 |
Source
|
Record name | 1-Cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1151814-36-6 |
Source
|
Record name | 1-Cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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